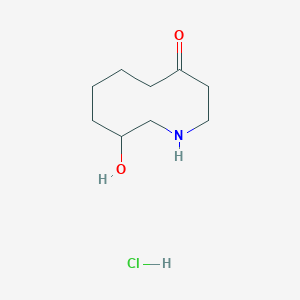
9-Hydroxyazecan-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxyazecan-4-one hydrochloride is a chemical compound with the CAS Number: 2490402-59-8 . It has a molecular weight of 207.7 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 9-hydroxyazecan-4-one hydrochloride . The InChI code is 1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h9-10,12H,1-7H2;1H .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Agents : A study focused on the design of novel 4-hydroxy-chromene-2-one derivatives, including variants of 9-Hydroxyazecan-4-one hydrochloride, demonstrating potential as antimicrobial agents against a range of microorganisms, including Gram-positive and negative bacteria and fungi (Mladenovic et al., 2010).
Pharmacological Properties : Another study described the hydroxy group of 9-Hydroxyazecan-4-one hydrochloride showing disorder over two positions, highlighting its heterocyclic nature with multiple pharmacological properties (Betz et al., 2011).
Synthesis of Pharmaceuticals : The compound has been used in the synthesis of pharmaceuticals, as shown in a study where a specific hydrochloride variant was used in the preparation of a particular pharmaceutical compound (Standridge & Swigor, 1993).
Mutagenicity Research : Research has also explored the mutagenicity of certain azo dyes and derivatives, which could include compounds like 9-Hydroxyazecan-4-one hydrochloride, providing insights into the carcinogenic effects of these substances (Yahagi et al., 1975).
Chemical Synthesis and Analysis : The compound has been utilized in the synthesis of various chemical structures, as evidenced by studies exploring the creation of mono and bis-triazolocarbo-acyclonucleoside analogues (Krim et al., 2011).
Lipid Peroxidation Product Analysis : Its use extends to the analysis of lipid peroxidation products, such as in the study of 4-Hydroxy-2-nonenal, which has implications in understanding oxidative stress and related diseases (Spickett, 2013).
Plant Defense Chemicals : The compound has been linked to studies on hydroxamic acids, which are defense chemicals in certain plants, indicating a possible role in agricultural research (Niemeyer, 1988).
Materials Science : In materials science, derivatives of 9-Hydroxyazecan-4-one hydrochloride have been investigated for applications such as corrosion control in metals (Bentiss et al., 2009).
Antitumor Evaluation : The compound has also been examined in the context of antitumor activities, particularly in synthesizing new derivatives for this purpose (Alvarez-Ibarra et al., 1997).
Safety and Hazards
The safety information available indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
9-hydroxyazecan-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h9-10,12H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEIKVUFHUFXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CCNCC(C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2421974.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421975.png)
![(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one](/img/structure/B2421978.png)
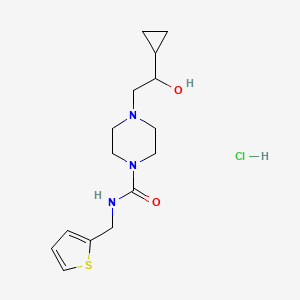
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2421980.png)
![N-(4-acetylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2421981.png)

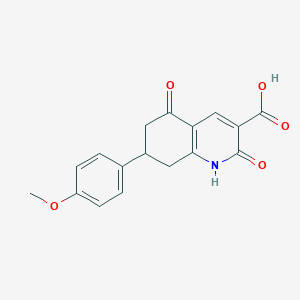
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)
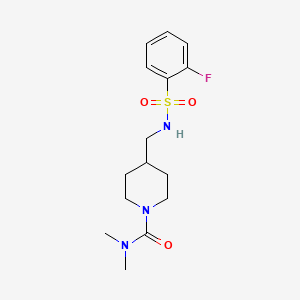
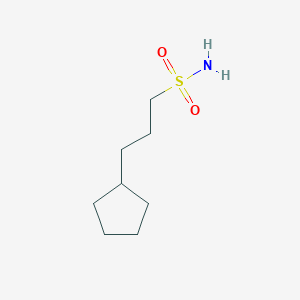
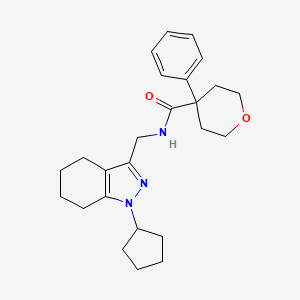
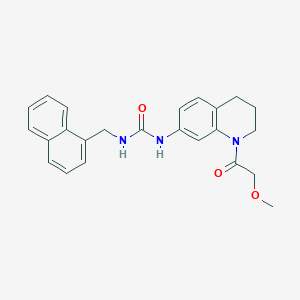
![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2421996.png)